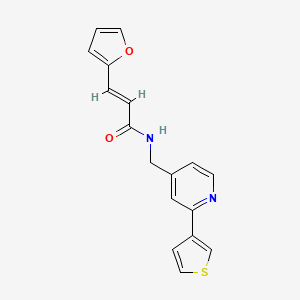

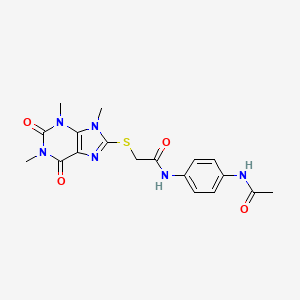

![molecular formula C21H19FN2O2 B2524658 N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941904-68-3](/img/structure/B2524658.png)

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, ring closure, and amidation reactions. For instance, the synthesis of diphenylfluorene-based aromatic polyamides involves nucleophilic fluorodisplacement followed by alkaline hydrolysis and polycondensation with aromatic diamines . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives includes ring closure and Suzuki reactions . These methods could potentially be adapted for the synthesis of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . These studies reveal the importance of hydrogen bonding in the solid-state packing of molecules and provide detailed information on the molecular conformations. Density functional theory (DFT) calculations are often used to confirm the experimental findings and to predict the molecular structure and properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups. Carboxamide derivatives are known to participate in various chemical reactions, including hydrolysis, condensation, and interactions with biological targets . The presence of aromatic and heteroaromatic rings also suggests potential for electrophilic substitution reactions and interactions with enzymes or receptors in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the solubility of polyamides in organic solvents is attributed to the presence of ether and bulky fluorenylidene groups . The thermal stability of these compounds is also noteworthy, with high glass transition temperatures and significant weight retention at elevated temperatures . The molecular electrostatic potential and frontier molecular orbitals provide insights into the electronic properties and potential reactivity of the compounds .

Aplicaciones Científicas De Investigación

Potential Cancer Treatments and Kinase Inhibition

Compounds structurally related to N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide have been investigated for their efficacy in inhibiting the Met kinase superfamily, showing promise in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated potent and selective Met kinase inhibition, leading to complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This highlights the potential of such compounds in therapeutic applications, particularly in oncology (Schroeder et al., 2009).

Chemosensors and Fluorescence Probes

Chemical derivatives similar to the specified compound have been utilized as chemosensors for detecting metal ions and as fluorescence probes for monitoring biological and environmental samples. For instance, a study demonstrated the synthesis and characterization of a fluorescent chemosensor based on a coumarin fluorophore, which exhibited an “on-off-on” fluorescence response toward Cu2+ and H2PO4−. This chemosensor showed potential for detecting and quantifying metal ions in living cells and water samples, indicating its utility in environmental monitoring and biological research (Meng et al., 2018).

Drug Discovery and Pharmacological Applications

Research has also explored the pharmacological properties of compounds with similar structures, investigating their potential in drug discovery. For example, studies on the metabolism and disposition of potent HIV integrase inhibitors used 19F-NMR spectroscopy, providing insights into the metabolic fate and excretion of these compounds in rats and dogs. This research supports the development of new medications by understanding their pharmacokinetic profiles (Monteagudo et al., 2007).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSAKOVTTPEXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

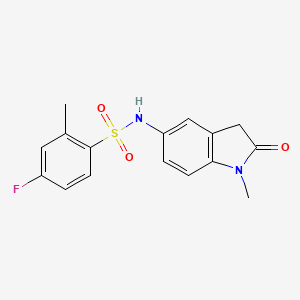

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

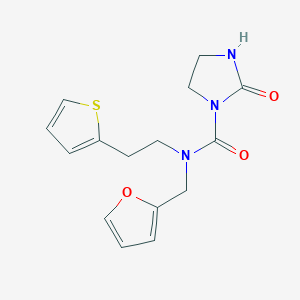

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)